molecular formula C14H13N3OS B14200633 3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 918891-49-3

3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14200633
CAS No.: 918891-49-3
M. Wt: 271.34 g/mol
InChI Key: UFQCVMGOFKVPKP-UHFFFAOYSA-N
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Description

3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a thiazole ring fused with a pyrido[1,2-a]pyrimidin-4-one structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the formation of the thiazole ring followed by its fusion with the pyrido[1,2-a]pyrimidin-4-one structure. One common method involves the Hantzsch thiazole synthesis, which includes the reaction of α-halo ketones with thioamides . The reaction conditions often require a solvent such as ethanol and a base like triethylamine to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-containing compounds, which can modulate various biochemical pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused ring structure, which combines the properties of both thiazole and pyrido[1,2-a]pyrimidin-4-one. This fusion enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

918891-49-3

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

3-ethyl-2-(4-methyl-1,3-thiazol-2-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H13N3OS/c1-3-10-12(13-15-9(2)8-19-13)16-11-6-4-5-7-17(11)14(10)18/h4-8H,3H2,1-2H3

InChI Key

UFQCVMGOFKVPKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC=CN2C1=O)C3=NC(=CS3)C

Origin of Product

United States

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